![molecular formula C23H28N2O2 B13386765 4-[[4-[[(2-Phenylcyclopropyl)amino]methyl]piperidin-1-yl]methyl]benzoic acid](/img/structure/B13386765.png)
4-[[4-[[(2-Phenylcyclopropyl)amino]methyl]piperidin-1-yl]methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[4-[[(2-Phenylcyclopropyl)amino]methyl]piperidin-1-yl]methyl]benzoic acid is a complex organic compound with the molecular formula C23H28N2O2 This compound is known for its unique structure, which includes a phenylcyclopropyl group, a piperidine ring, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-[[(2-Phenylcyclopropyl)amino]methyl]piperidin-1-yl]methyl]benzoic acid typically involves multiple steps. One common method starts with the preparation of the phenylcyclopropylamine, which is then reacted with formaldehyde and piperidine to form the intermediate compound. This intermediate is subsequently coupled with benzoic acid under specific reaction conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions. The goal is to develop a scalable and cost-effective process that can produce the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
4-[[4-[[(2-Phenylcyclopropyl)amino]methyl]piperidin-1-yl]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-[[4-[[(2-Phenylcyclopropyl)amino]methyl]piperidin-1-yl]methyl]benzoic acid has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[[4-[[(2-Phenylcyclopropyl)amino]methyl]piperidin-1-yl]methyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[[4-[[(2-Phenylcyclopropyl)amino]methyl]piperidin-1-yl]methyl]benzoic acid
- This compound dihydrochloride
- This compound methyl ester
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C23H28N2O2 |
|---|---|
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
4-[[4-[[(2-phenylcyclopropyl)amino]methyl]piperidin-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C23H28N2O2/c26-23(27)20-8-6-18(7-9-20)16-25-12-10-17(11-13-25)15-24-22-14-21(22)19-4-2-1-3-5-19/h1-9,17,21-22,24H,10-16H2,(H,26,27) |
Clave InChI |
LRULVYSBRWUVGR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CNC2CC2C3=CC=CC=C3)CC4=CC=C(C=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[2-(3,5-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13386687.png)
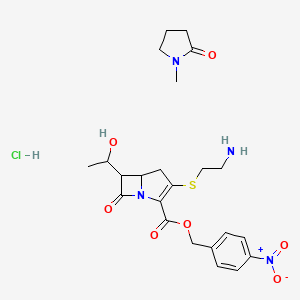
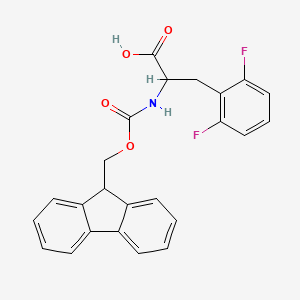
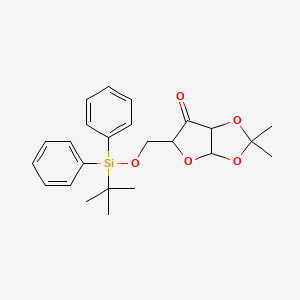
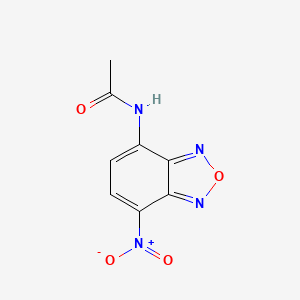
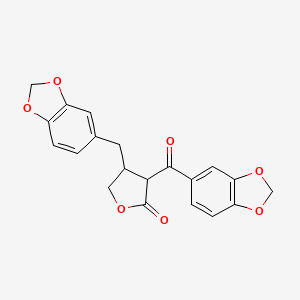
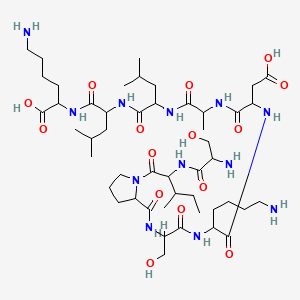

![4-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13386732.png)

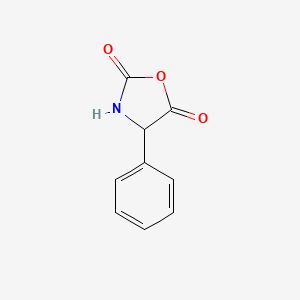
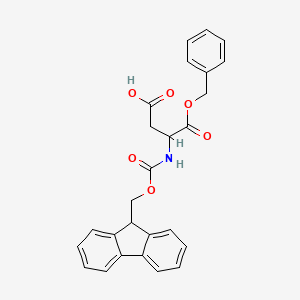
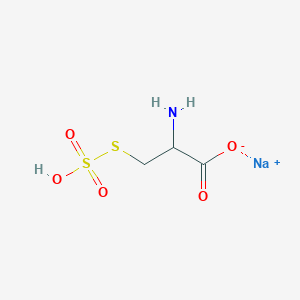
![(3E)-3-[(1-methylindol-2-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B13386774.png)
